4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride
CAS No.: 1185061-40-8
Cat. No.: VC2910074
Molecular Formula: C18H22ClNO
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride - 1185061-40-8](/images/structure/VC2910074.png)
Specification
CAS No. | 1185061-40-8 |
---|---|
Molecular Formula | C18H22ClNO |
Molecular Weight | 303.8 g/mol |
IUPAC Name | 4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H |
Standard InChI Key | AAGJEYQWBJYSKC-UHFFFAOYSA-N |
SMILES | C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl |
Canonical SMILES | C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride features a six-membered piperidine heterocycle with a nitrogen atom, connected to a biphenyl moiety through an oxymethyl bridge. The hydrochloride salt formation enhances stability and solubility properties compared to the free base form. The structural arrangement allows for specific spatial orientation that may contribute to its biological activity and chemical reactivity.
Physical and Chemical Properties
Similar piperidine derivatives with comparable structural elements typically display characteristic physical properties. Based on related compounds, 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride would likely have a molecular weight in the range of 300-400 g/mol, consistent with other piperidine derivatives containing aromatic substituents.
As a hydrochloride salt, the compound would be expected to demonstrate enhanced water solubility compared to its free base form, a property that makes it potentially more suitable for pharmaceutical applications requiring aqueous solubility. The salt formation also typically contributes to improved stability during storage and handling.
Synthesis Methods and Production
Synthetic Routes
The synthesis of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride would likely involve similar strategies to those employed for related piperidine derivatives. Analogous compounds are typically synthesized through multi-step processes that may include:
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Preparation of appropriately substituted piperidine precursors
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Coupling reactions to introduce the biphenyl moiety
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Formation of the oxymethyl linkage
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Conversion to the hydrochloride salt
For similar piperidine compounds, reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions. The specific synthetic route would be designed to optimize yield and purity while minimizing side reactions.
Industrial Scale Production
For industrial production of similar piperidine derivatives, methods are scaled up to accommodate larger quantities, often utilizing continuous flow reactors and automated synthesis equipment to enhance efficiency and yield. Quality control measures would typically include chromatographic analysis and spectroscopic techniques to ensure consistent purity and structural integrity.
Chemical Reactivity
Reaction Profile
Piperidine derivatives like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride can undergo various chemical transformations that might include:
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Oxidation reactions, potentially at the piperidine nitrogen
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Reduction reactions affecting various functional groups
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Nucleophilic substitution reactions, particularly at the piperidine nitrogen
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Hydrolysis of the ether linkage under specific conditions
Similar piperidine derivatives can undergo oxidation with reagents such as hydrogen peroxide in acetic acid or potassium permanganate in water. Reduction often employs lithium aluminum hydride in tetrahydrofuran, while substitution reactions may use sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Stability Considerations
The stability profile of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride would be influenced by its structural features. The ether linkage may be susceptible to cleavage under strongly acidic or basic conditions. The hydrochloride salt form generally provides enhanced stability compared to the free base, particularly with respect to oxidation and hydrolysis reactions.
Research Applications
Medicinal Chemistry Applications
Piperidine derivatives similar to 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride have been investigated for various therapeutic applications. Compounds in this class have demonstrated potential in several areas:
Anticancer Activity: Some piperidine derivatives have shown anticancer effects by inducing apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators like p21. The mechanism typically involves inhibition of enzymes involved in cellular proliferation and survival pathways.
Antiviral Properties: Recent studies have highlighted antiviral activity of certain piperidine derivatives against coronaviruses, particularly SARS-CoV-2. In vitro studies have demonstrated inhibition of viral replication with effective concentrations comparable to known antiviral agents.
Antimicrobial Activity: Several piperidine derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications as antimicrobial agents.
Comparison with Related Compounds
The table below compares 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride with structurally similar piperidine derivatives:
Compound | Structural Features | Potential Applications | Mechanism |
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4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride | Piperidine ring with biphenyl-oxymethyl linkage | Based on structural analogues, potential applications in medicinal chemistry | May interact with cellular targets similar to other piperidine derivatives |
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | Piperidine ring with biphenyl-carbamate linkage | Anticancer, antiviral, antimicrobial | Induces apoptosis via caspase activation, inhibits viral replication |
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride | Piperidine ring with chlorinated phenoxy-methyl linkage | Various pharmaceutical applications | Depends on specific molecular targets |
This comparison highlights structural similarities and differences that may influence the respective biological activities of these compounds.
Compound | Target Virus | EC50 (μM) | Selectivity Index |
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Related piperidine derivative | SARS-CoV-2 | 5.2 | >22 |
Other piperidine derivatives | HCoV-229E | 7.4 | 6 |
These values indicate robust efficacy against viral replication with favorable selectivity indices, suggesting potential therapeutic applications in antiviral treatment.
Anticancer Effects
Research on related piperidine compounds has shown anticancer activity through various mechanisms. In studies evaluating cytotoxicity against cancer cell lines, piperidine derivatives demonstrated the ability to induce apoptosis through activation of caspase pathways. The compounds also showed modulatory effects on cell cycle regulators, particularly p21, which contributes to their antiproliferative activity.
Current Research Trends and Future Directions
Emerging Applications
Current research on piperidine derivatives is exploring expanded applications beyond traditional therapeutic areas. The versatile structure of compounds like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride makes them candidates for investigation in emerging fields such as targeted drug delivery systems, diagnostic agents, and bioorthogonal chemistry.
Structural Optimization Strategies
Research efforts are increasingly focused on optimizing the structure of piperidine derivatives to enhance specific properties:
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Modification of substituents on the piperidine ring to improve selectivity for specific targets
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Exploration of alternative linking groups to replace or enhance the oxymethyl bridge
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Investigation of stereochemical influences on biological activity
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Development of prodrug forms to improve pharmacokinetic properties
These strategies aim to enhance therapeutic potential while minimizing potential adverse effects.
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